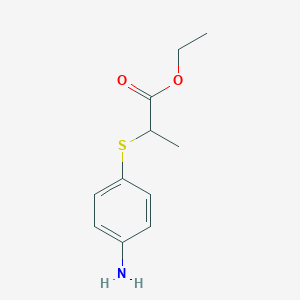
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, along with a piperazine moiety. Thiazole rings are known for their aromaticity and diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methylthiazole with piperazine under specific conditions. The reaction may be carried out in the presence of a base and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles in various reactions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole derivatives, such as:
5-Bromo-4-methyl-1,3-thiazol-2-amine: Similar in structure but lacks the piperazine moiety.
2-Amino-4-methyl-5-bromothiazole: Another thiazole derivative with different functional groups.
The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12BrN3S |
|---|---|
Molekulargewicht |
262.17 g/mol |
IUPAC-Name |
5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3 |
InChI-Schlüssel |
YNTWXLPONZAFMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2CCNCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


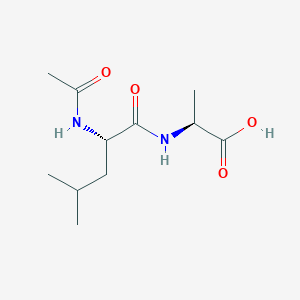
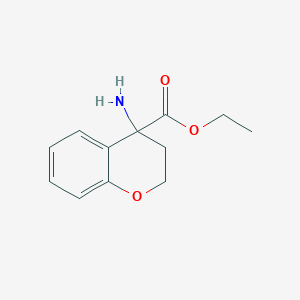
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)
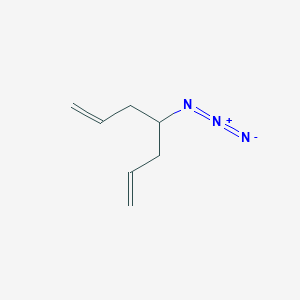

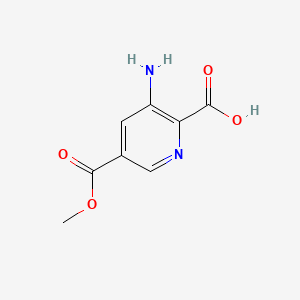

![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
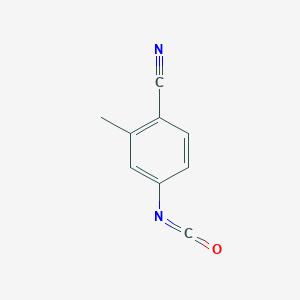


![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)
